molecular formula C20H24N4OS B5643942 (1S*,5R*)-3-(2-pyrazinyl)-6-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(2-pyrazinyl)-6-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5643942
M. Wt: 368.5 g/mol
InChI Key: VDIJEHQEYBTDTQ-GOEBONIOSA-N
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Description

This compound is part of a class of chemicals studied for their unique structural and chemical characteristics. It is closely related to diazabicyclo octane derivatives, which have been explored for their potential in various chemical reactions and properties.

Synthesis Analysis

  • Jia et al. (2019) explored a [4+2] annulation reaction to synthesize benzothiophene-fused γ-pyran derivatives, which are structurally related to the compound , using diazabicyclo[2.2.2]octane (DABCO) as a catalyst (Jia et al., 2019).

Molecular Structure Analysis

  • The molecular structure of related compounds has been explored through various synthetic strategies. For example, Halim and Ibrahim (2022) performed chemical calculations and spectral analysis on related pyrazolo pyridine derivatives, providing insights into their molecular structures (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

  • Research by Puchnin et al. (2012) on the synthesis of pyrazole- and thiazole-annulated diazabicyclo nonanes, which are structurally similar to the compound , reveals insights into the chemical reactions and properties of such compounds (Puchnin et al., 2012).

Physical Properties Analysis

  • The physical properties of related compounds have been a subject of study, with researchers like O’Donnell et al. (2010) exploring the physical characteristics of similar diazabicyclo nonane derivatives (O’Donnell et al., 2010).

Chemical Properties Analysis

  • The chemical properties of diazabicyclo nonane derivatives have been studied by various researchers. For instance, Eibl et al. (2013) investigated the influence of different hydrogen bond acceptor systems on such compounds, providing insights into their chemical properties (Eibl et al., 2013).

properties

IUPAC Name

[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c25-20(19-17-4-2-1-3-15(17)13-26-19)24-11-14-5-6-16(24)12-23(10-14)18-9-21-7-8-22-18/h7-9,13-14,16H,1-6,10-12H2/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIJEHQEYBTDTQ-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)N3CC4CCC3CN(C4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(SC=C2C1)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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